3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of amino, phenylsulfonyl, and dimethylphenyl groups under specific conditions. Common reagents include sulfur sources, amines, and aryl halides, with catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Halogenation or alkylation of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Medicine
Medicinal applications include the investigation of its derivatives as potential drugs for treating diseases such as cancer and inflammatory disorders. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific bonds with these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern on the thiophene ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Anti-Inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory effects. The compound exhibits significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response:
- Inhibition of COX and LOX : Studies have shown that thiophene derivatives can inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs. For instance, a related thiophene compound demonstrated an IC50 of 29.2 µM against the 5-LOX enzyme, indicating strong anti-inflammatory potential .
- Gene Expression Modulation : In vitro assays have revealed that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This modulation suggests a mechanism where the compound interferes with inflammatory signaling pathways, including NF-ĸB activation .
Anticancer Activity
Recent research highlights the anticancer potential of thiophene derivatives:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is closely linked to their chemical structure:
- Key Functional Groups : The presence of specific substituents on the thiophene ring enhances biological activity. For instance, methyl and methoxy groups have been associated with increased potency against inflammatory pathways. The sulfur atom in the thiophene structure also plays a crucial role in enhancing drug-receptor interactions through hydrogen bonding .
Case Study 1: In Vivo Anti-Inflammatory Activity
In a study involving animal models of inflammation induced by carrageenan, a related thiophene derivative exhibited a reduction in paw edema comparable to standard treatments like indomethacin. The compound's administration resulted in approximately 58.46% inhibition of inflammation at a dose of 50 mg/kg .
Case Study 2: Anticancer Efficacy
A series of experiments assessed the anticancer efficacy of thiophene derivatives against various tumor types. One study reported that a structurally similar compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Table 1: Biological Activities of Thiophene Derivatives
Compound Name | Activity Type | IC50 Value | Mechanism of Action |
---|---|---|---|
Compound A | COX Inhibition | 29.2 µM | Inhibition of arachidonic acid pathway |
Compound B | LOX Inhibition | 6.0 µM | Modulation of leukotriene synthesis |
Compound C | Cytotoxicity (MCF-7) | Low µM | Induction of apoptosis |
Compound D | Cytokine Modulation | 10 µM | Inhibition of NF-ĸB pathway |
Table 2: Structural Features Influencing Activity
Substituent | Effect on Activity |
---|---|
Methyl Group | Increases potency |
Methoxy Group | Enhances anti-inflammatory effects |
Sulfur Atom | Improves drug-receptor interaction |
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-13-14-21(19(4)15-16)24(30)25-22(28)26(34(31,32)20-11-6-5-7-12-20)27(33-25)29-23-17(2)9-8-10-18(23)3/h5-15,29H,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPMCTLBBORXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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